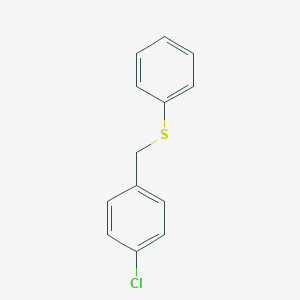

4-Chlorobenzyl phenyl sulfide

Description

4-Chlorobenzyl phenyl sulfide (CAS 7693-30-3) is an organosulfur compound characterized by a sulfide (-S-) linkage connecting a 4-chlorobenzyl group and a phenyl ring. It is structurally related to pesticides such as Chlorbenside (4-Chlorobenzyl 4-chlorophenyl sulfide) , but its distinct substitution pattern confers unique chemical and biological properties. The compound is synthesized via nucleophilic substitution reactions involving 4-chlorobenzyl chloride and thiophenol derivatives, often under phase-transfer catalysis (PTC) . Applications span agrochemicals, pharmaceuticals, and materials science, with its bioactivity influenced by the electron-withdrawing chlorine substituent .

Properties

IUPAC Name |

1-chloro-4-(phenylsulfanylmethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClS/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRNMYRDKMXIGKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355862 | |

| Record name | 4-chlorobenzyl phenyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.74 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7693-30-3 | |

| Record name | 4-chlorobenzyl phenyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLOROBENZYL PHENYL SULFIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfides

Bis(4-Chlorobenzyl) Sulfide

- Synthesis: Produced via H₂S absorption in methyl diethanolamine (MDEA) and reaction with 4-chlorobenzyl chloride (CBC) using ethyltriphenyl phosphonium bromide as a PTC. Achieves 87.57% CBC conversion and 89.48% selectivity .

- Reactivity : Less sterically hindered than 4-chlorobenzyl phenyl sulfide due to symmetric substitution, enabling higher selectivity in thioether formation.

- Applications : Primarily used as a precursor for value-added chemicals, leveraging H₂S utilization in green chemistry .

Chlorbenside (4-Chlorobenzyl 4-Chlorophenyl Sulfide)

- Structure : Features dual 4-chlorobenzyl groups, enhancing hydrophobicity and pesticidal activity .

- Bioactivity : Acts as an acaricide, targeting mites and ticks. The additional chlorine substituent increases lipid solubility, improving membrane penetration compared to this compound .

Diphenyl Sulfide (DPS)

- Reactivity : Lacks electron-withdrawing groups, making it less reactive in oxidation reactions. Optimal oxidation with H₂O₂ requires 2.6 equivalents, compared to >2.9 equivalents for this compound .

- Stability : More prone to over-oxidation due to lower electronic activation barriers, unlike chlorinated analogs .

4-Methoxybenzyl Phenyl Sulfide

- Electronic Effects : The methoxy group donates electron density via resonance, reducing electrophilicity at the sulfur atom. This diminishes herbicidal activity compared to this compound, which inhibits plant growth at lower concentrations .

Comparative Data Tables

Reactivity and Functionalization

- Oxidation Sensitivity : this compound undergoes controlled oxidation to sulfoxides using H₂O₂, with yields sensitive to temperature and catalyst loading. Optimal conditions require >2.9 equivalents of H₂O₂ at 60°C .

- Electronic Effects: The chlorine substituent stabilizes the transition state during nucleophilic attacks, enhancing reaction rates in alkylation and arylation compared to non-halogenated analogs .

- Steric Hindrance : The 4-chlorobenzyl group introduces moderate steric bulk, reducing reactivity in SN2 reactions relative to smaller sulfides like benzyl phenyl sulfide .

Q & A

What are the common synthetic routes for 4-chlorobenzyl phenyl sulfide, and how can reaction conditions be optimized?

Basic Research Question

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, refluxing 4-chlorobenzyl chloride with a thiol-containing substrate (e.g., thiophenol) in the presence of a base like anhydrous potassium carbonate in ethanol is a standard method . Optimization involves adjusting molar ratios (e.g., 1:1.2 for 4-chlorobenzyl chloride to thiol), reaction time (6–12 hours), and temperature (60–80°C). Monitoring via TLC or GC-MS ensures completion.

What advanced characterization techniques are recommended for structural elucidation of this compound derivatives?

Advanced Research Question

Single-crystal X-ray diffraction (SC-XRD) is critical for resolving complex supramolecular architectures, as demonstrated in studies involving sulfide-based frameworks . Complement with / NMR for functional group analysis, FT-IR for sulfur-related vibrations (C–S stretch at ~600–700 cm), and HRMS for molecular weight confirmation. For electronic properties, UV-Vis and cyclic voltammetry are advised.

How does this compound interact with biological targets, such as protein receptors?

Advanced Research Question

In medicinal chemistry, the 4-chlorobenzyl group mimics hydrophobic amino acid residues (e.g., Leu26 in p53-mdm2 interactions). Docking studies show its role in occupying binding pockets via van der Waals forces and π-π stacking, as seen in indoloimidazole derivatives targeting mdm2 receptors . Computational modeling (e.g., AutoDock) combined with mutagenesis assays validates these interactions.

What is the compound’s relevance in pesticide research, and how can its mode of action be studied?

Basic Research Question

this compound is structurally related to Chlorbenside, a pesticide standard . To study its mode of action, researchers use insecticidal activity assays (e.g., contact toxicity on Drosophila), combined with enzymatic inhibition studies (e.g., acetylcholinesterase assays). Environmental persistence can be evaluated via HPLC-based degradation kinetics under UV light or soil microbiota.

How can this compound be utilized in catalytic oxidation studies?

Advanced Research Question

The sulfide moiety is oxidized to sulfoxides or sulfones using catalysts like ε-Keggin polyoxometalates. For example, a >99% yield of methyl phenyl sulfoxide was achieved in 10 minutes using a Zn-Keggin cluster catalyst, with a low O/S molar ratio (1.2:1) . Monitor reactions via NMR (sulfoxide proton at ~2.5–3.0 ppm) and optimize oxidant (e.g., HO) concentration.

How should researchers address contradictions in reported synthetic yields or analytical data?

Advanced Research Question

Discrepancies often arise from impurities (e.g., unreacted 4-chlorobenzyl chloride) or solvent effects. Reproduce experiments with strict anhydrous conditions (e.g., molecular sieves in ethanol) . Cross-validate analytical Compare XRD patterns with Cambridge Structural Database entries and use spiked NMR samples to confirm peak assignments. Statistical tools like Grubbs’ test can identify outliers in yield data.

What computational approaches are suitable for predicting the reactivity of this compound?

Advanced Research Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic/nucleophilic sites. For example, the sulfur atom’s lone pairs make it susceptible to oxidation. Molecular dynamics simulations (e.g., GROMACS) model interactions in biological membranes . Software like Gaussian or ORCA can optimize geometries and calculate frontier molecular orbitals (HOMO-LUMO gaps).

How does this compound perform in selectivity studies for chemical sensors?

Advanced Research Question

In fluorogenic probes for nerve agent mimics (e.g., diethyl chlorophosphate), structural analogs like 2-chloroethyl phenyl sulfide show minimal cross-reactivity with interferents (e.g., acetic acid, benzyl bromide) . Test selectivity via fluorescence quenching assays in DMSO or acetonitrile, and use principal component analysis (PCA) to differentiate response patterns.

What strategies improve yield in large-scale synthesis of this compound?

Advanced Research Question

Use flow chemistry to enhance mixing and heat transfer, reducing side reactions (e.g., polysulfide formation). Catalyst recycling, as demonstrated with crown ether-assisted fluorination , can lower costs. Process Analytical Technology (PAT) tools, such as in-line IR spectroscopy, enable real-time monitoring of intermediate thiolate anions.

How do structural modifications of this compound impact its physicochemical properties?

Basic Research Question

Introducing electron-withdrawing groups (e.g., –NO) on the phenyl ring increases oxidative stability, while alkyl chains enhance lipophilicity (logP values calculated via ChemDraw). Compare derivatives using DSC for melting point trends and HPLC retention times for polarity assessment. For example, 4-chlorobenzyl 4-chlorophenyl sulfide has higher thermal stability (MP: 55°C) than non-halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.